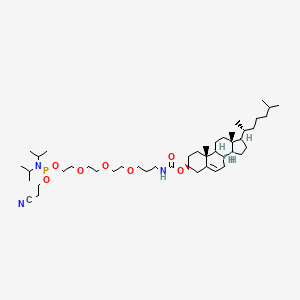dimethylsilane CAS No. 220150-72-1](/img/structure/B569581.png)
[(3beta)-Cholesta-5,24-dien-3-yloxy](1,1-dimethylethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane typically involves the protection of the hydroxyl group of cholesta-5,24-dien-3-ol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane can undergo various chemical reactions, including:
Scientific Research Applications
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of sterol derivatives and other complex molecules.
Biology: The compound is used in studies related to cholesterol metabolism and the biosynthesis of sterols.
Medicine: It is involved in the development of pharmaceuticals targeting cholesterol-related disorders.
Mechanism of Action
The mechanism of action of (3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane involves its role as a protected intermediate. The silyl ether group protects the hydroxyl group of the sterol, allowing for selective reactions at other sites on the molecule . This protection is crucial for the synthesis of complex sterol derivatives without unwanted side reactions .
Comparison with Similar Compounds
(3beta)-Cholesta-5,24-dien-3-yloxydimethylsilane is unique due to its specific structure and the presence of the silyl ether protecting group. Similar compounds include:
Cholesta-5,24-dien-3-ol: The unprotected form of the compound.
Desmosterol: A metabolite of cholesterol with a similar sterol structure.
24(S),25-Epoxycholesterol: Another sterol derivative used in cholesterol metabolism studies.
Properties
IUPAC Name |
tert-butyl-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h12,14,24,26-30H,11,13,15-22H2,1-10H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMQFHVGNORCHW-FLFWOSPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)
![1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone](/img/structure/B569514.png)


![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)
